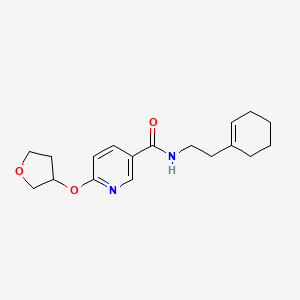![molecular formula C15H19ClN2OS B2799910 3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride CAS No. 1423026-69-0](/img/structure/B2799910.png)
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride, also known as TAP, is a chemical compound that has been synthesized for scientific research purposes. TAP is a member of the phenylpropanoid family and has been used in various scientific studies due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
Anticancer and Antimicrobial Activities
Anticancer Activity : A novel thiophenylchromane showed moderate anticancer activity against HepG2 (cancer cell line) and BEAS-2B (normal cell line), indicating its potential as an anticancer agent. The study focused on its crystal structure to determine the dominant chemical form, confirming it as an enamine rather than an imine, with IC50 values suggesting moderate efficacy (Vaseghi et al., 2021).
Antimicrobial Activity : Arylsubstituted halogen(thiocyanato)amides, including those with a 4-acetylphenyl fragment, demonstrated significant antibacterial and antifungal properties. The compounds were synthesized and showed promising results in inhibiting microbial growth, highlighting their potential in addressing antimicrobial resistance (Baranovskyi et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition : New synthesized thiophene Schiff base compounds have been investigated for their efficiency in inhibiting the corrosion of mild steel in acidic solutions. These studies reveal the potential of such compounds in industrial applications to protect metals against corrosion, with adsorption properties that follow Langmuir's isotherm (Daoud et al., 2014).
Mechanism of Action
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based analogs are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties .
Properties
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMCLMPJHIGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)
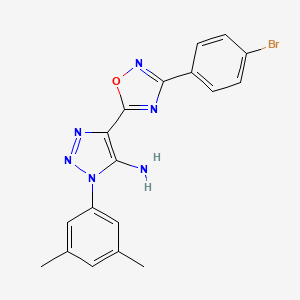
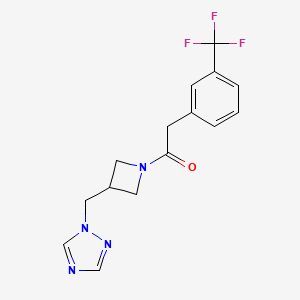
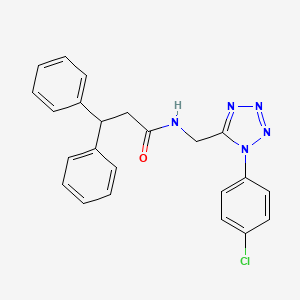

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)
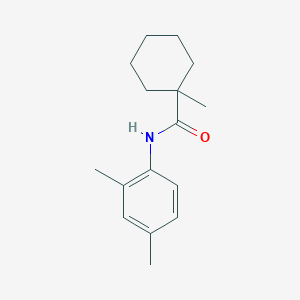
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2799842.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2799843.png)
![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)

